molecular formula C22H14Cl2N2O3S B443022 METHYL 3-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

METHYL 3-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Cat. No.: B443022
M. Wt: 457.3g/mol
InChI Key: HGCQMSOZFHGEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a quinoline moiety, a thiophene ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of METHYL 3-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The quinoline moiety can intercalate with DNA, while the thiophene ring can interact with proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both quinoline and thiophene rings allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C22H14Cl2N2O3S

Molecular Weight

457.3g/mol

IUPAC Name

methyl 3-[[2-(3,4-dichlorophenyl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C22H14Cl2N2O3S/c1-29-22(28)20-18(8-9-30-20)26-21(27)14-11-19(12-6-7-15(23)16(24)10-12)25-17-5-3-2-4-13(14)17/h2-11H,1H3,(H,26,27)

InChI Key

HGCQMSOZFHGEPZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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